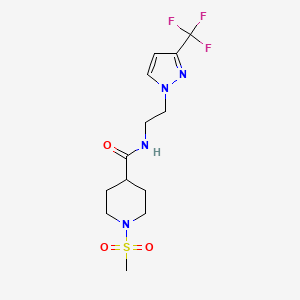

1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core modified with a methylsulfonyl group at the 1-position and an ethyl-linked 3-(trifluoromethyl)pyrazole moiety at the N-terminus. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

1-methylsulfonyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N4O3S/c1-24(22,23)20-7-2-10(3-8-20)12(21)17-5-9-19-6-4-11(18-19)13(14,15)16/h4,6,10H,2-3,5,7-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXDAVYWGVDXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

Formation of the Piperidine Ring: Starting from simple amines and aldehydes, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Incorporation of the Trifluoromethyl-Pyrazole Moiety: This step may involve the reaction of the intermediate compound with a trifluoromethyl-pyrazole derivative under appropriate conditions.

Industrial production methods would likely optimize these steps for scalability, efficiency, and cost-effectiveness, potentially using flow chemistry techniques to enhance reaction control and yield.

Chemical Reactions Analysis

1-(Methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the carboxamide group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-(Methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Medicine: Its unique structure may offer opportunities for drug development, particularly in targeting specific biological pathways or diseases.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl-pyrazole moiety, in particular, may play a crucial role in binding to these targets and exerting the compound’s effects. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine-Carboxamide Derivatives

- Compound AB13878 (): A simpler analog lacking the pyrazole-ethyl substituent. Its structure is 1-(methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide. The absence of the pyrazole group likely reduces target specificity and binding affinity compared to the target compound.

- N-[1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide (): Features a piperidine-3-carboxamide core instead of the 4-carboxamide isomer.

Pyrazole-Modified Analogs

- N-[1-Ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide (CID 1005631-27-5, ): Closest structural analog, sharing the methylsulfonyl-piperidine-4-carboxamide core. Key differences include a branched alkyl chain (2-methylpropylcarbamoyl) on the pyrazole versus the trifluoromethyl group in the target compound. The trifluoromethyl group in the target enhances electronegativity and may improve binding to hydrophobic pockets .

- 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (): A carboxylic acid derivative with a sulfonylated pyrazole. The absence of the carboxamide linkage and trifluoromethyl group limits direct comparison but highlights the versatility of pyrazole-sulfonyl modifications in scaffold design .

Substituent Effects on Physicochemical Properties

*Estimated based on structural formula.

Functional Group Impact on Bioactivity

- Trifluoromethyl vs. Halogen Substituents : Compounds in with chloro or fluoro substituents (e.g., C29H44ClN4O2) exhibit lower electronegativity compared to the target’s trifluoromethyl group, which may reduce binding affinity in hydrophobic environments .

- Sulfonyl Group Positioning : The methylsulfonyl group in the target and CID 1005631-27-5 () is critical for hydrogen bonding, whereas analogs lacking this group (e.g., AB13878) are less likely to engage polar residues in target proteins .

Biological Activity

1-(Methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight : 367.39 g/mol

CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors involved in cancer progression and inflammatory responses. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the pyrazole moiety have shown promising results in inhibiting cell proliferation across various cancer types, including breast cancer (MDA-MB-231 cells), lung cancer, and colorectal cancer. The mechanism often involves the induction of apoptosis and inhibition of microtubule assembly.

- Case Study : A study found that compounds similar to 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide exhibited apoptosis-inducing activities at concentrations as low as 1 µM, significantly enhancing caspase-3 activity at higher concentrations (10 µM) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other pro-inflammatory mediators.

- Research Findings : Some studies indicate that pyrazole derivatives can reduce inflammation markers in vitro, suggesting a role in managing conditions like arthritis or other inflammatory diseases .

Data Summary

| Activity Type | Target Cells/Models | Concentration Range | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 1 µM - 10 µM | Induction of apoptosis, increased caspase-3 activity |

| Anti-inflammatory | In vitro models | Varies | Reduction in inflammatory markers |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the use of trifluoromethylation techniques to introduce the trifluoromethyl group into the pyrazole ring, followed by coupling reactions to form the piperidine structure.

Q & A

Basic: What synthetic methodologies are recommended for producing 1-(methylsulfonyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with piperidine-4-carboxamide derivatives and functionalizing them with sulfonyl and pyrazole groups. Key steps include:

- Sulfonylation: Reacting piperidine-4-carboxamide with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C .

- Pyrazole Coupling: Introducing the 3-(trifluoromethyl)-1H-pyrazole moiety via nucleophilic substitution or click chemistry. Ethanol or methanol is often used as a solvent, with temperatures ranging from 60–80°C .

- Optimization Strategies:

- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while lower temperatures reduce side reactions during sulfonylation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl and methylsulfonyl groups in bioactivity?

Answer:

SAR studies should systematically modify substituents while retaining the core scaffold:

- Trifluoromethyl (CF₃) Modifications:

- Replace CF₃ with other electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on target binding (e.g., enzyme inhibition assays) .

- Compare with non-fluorinated analogs to evaluate metabolic stability via hepatic microsomal assays .

- Methylsulfonyl (SO₂Me) Modifications:

- Substitute with sulfonamide or sulfonic acid groups to study solubility and membrane permeability (logP measurements) .

- Test analogs lacking the sulfonyl group to determine its role in hydrogen-bond interactions (X-ray crystallography or molecular docking) .

- Biological Assays:

- Use in vitro models (e.g., kinase inhibition assays) and in vivo efficacy studies (rodent inflammation models) to correlate structural changes with activity .

Data Contradiction: How should discrepancies between in vitro potency and in vivo efficacy be addressed for this compound?

Answer:

Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Methodological approaches include:

- PK/PD Modeling: Measure plasma half-life, bioavailability, and tissue distribution in rodents to identify absorption/metabolism issues .

- Metabolite Profiling: Use LC-MS to identify active or toxic metabolites that may influence in vivo results .

- Target Engagement Studies: Employ techniques like thermal shift assays or PET imaging to confirm target binding in vivo .

- Dose Optimization: Conduct dose-ranging studies to reconcile in vitro IC₅₀ values with effective plasma concentrations .

Advanced: What strategies are recommended for improving the compound’s selectivity against off-target kinases?

Answer:

To enhance selectivity:

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- Crystallographic Analysis: Resolve co-crystal structures with high-risk kinases (e.g., JAK2, EGFR) to guide residue-specific modifications .

- Fragment Replacement: Replace the pyrazole ring with bioisosteres (e.g., triazoles) to disrupt non-specific interactions .

- Allosteric Modulation: Introduce bulky substituents (e.g., tert-butyl) to restrict binding to ATP pockets of non-target kinases .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Answer:

Essential techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and confirm absence of tautomers (e.g., pyrazole ring proton shifts at δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ m/z calculated for C₁₅H₂₀F₃N₃O₃S: 396.12) .

- Elemental Analysis: Ensure C, H, N, S content matches theoretical values (±0.4%) .

- HPLC-PDA: Monitor purity (>98%) using C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

In silico tools can predict ADMET profiles:

- logD and Solubility: Use Schrödinger’s QikProp to estimate logD (target <3) and aqueous solubility (>50 μM) .

- CYP Inhibition: Employ StarDrop’s P450 module to flag CYP3A4/2D6 inhibition risks .

- Permeability: Apply Molinspiration’s Rule of Five to ensure MW <500 and H-bond donors <5 .

- Binding Free Energy: Perform MM-GBSA calculations to prioritize analogs with stronger target binding (ΔG < −40 kcal/mol) .

Data Interpretation: How should researchers analyze conflicting results in cytotoxicity assays across different cell lines?

Answer:

Address variability by:

- Cell Line Authentication: Verify lines via STR profiling to rule out contamination .

- Assay Conditions: Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .

- Mechanistic Studies: Use RNA-seq or phosphoproteomics to identify cell-specific signaling pathways affecting response .

- 3D Models: Compare 2D monolayers with 3D spheroids to assess relevance to in vivo tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.